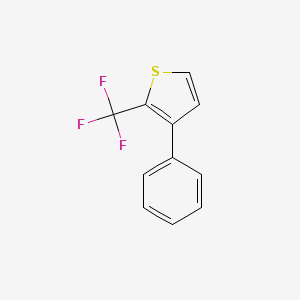

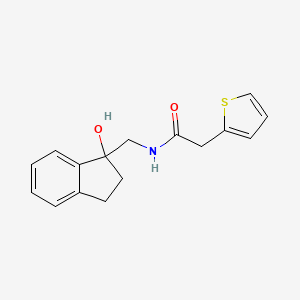

3-Phenyl-2-(trifluoromethyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Phenyl-2-(trifluoromethyl)thiophene is a thiophene derivative that has been the subject of various studies due to its interesting chemical and physical properties. Thiophene derivatives are known for their applications in materials science, particularly in the field of organic electronics, due to their conjugated systems and the ability to fine-tune their electronic properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves coupling reactions and ring closure reactions. For instance, poly(3-phenyl-2,5-thiophene) was synthesized using nickel-catalyzed coupling polymerization of 3-phenyl-2,5-dichlorothiophene under mild conditions . Another example is the synthesis of thieno[3,2-b]thiophenes, which were obtained through a ring closure reaction using P4S10 . Additionally, a general route to 3-((trifluoromethyl)thio)benzothiophenes was reported, involving the reaction of trifluoromethanesulfanylamide with 2-alkynylphenyl sulfanes .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied using various spectroscopic techniques and crystallography. For example, the crystal and molecular structure of a thiophene derivative was confirmed by X-ray diffraction studies, revealing a planar thiophene ring and specific conformational details . The structural properties of thiophene derivatives are crucial as they influence the electronic and optical properties of the materials .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are useful in further functionalizing the compounds or in creating polymers. For instance, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene underwent cycloaddition reactions to yield different adducts . Electropolymerization and copolymerization reactions have also been employed to create polymers with specific electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, thermal stability, and electronic properties, are of great interest. Poly(3-phenyl-2,5-thiophene) was found to be soluble in common organic solvents and could form uniform films, with significant thermal stability indicated by thermogravimetric analysis . The electronic properties, such as absorbance, band gaps, and oxidation potentials, have been studied using techniques like cyclic voltammetry and spectroscopy . These properties are essential for the application of thiophene derivatives in optoelectronic devices.

Applications De Recherche Scientifique

Optoelectronic Device Applications

3-Phenyl-2-(trifluoromethyl)thiophene and its derivatives have been explored for their potential in optoelectronic device applications. For instance, thiophene/phenylene co-oligomers have shown promising characteristics as n-type semiconductors, particularly in field-effect transistor device configurations (Hotta et al., 2009). Similarly, the synthesis of various thiophene/phenylene co-oligomers with different terminal groups, such as trifluoromethyl groups, has been reported to enhance the functionality and solubility of these compounds, leading to diverse optoelectronic applications (Katagiri et al., 2007).

Polymer and Material Science

In the field of polymer and material science, this compound derivatives have been used to synthesize poly(arylene ether)s containing multi-substituted pentaphenylene moieties. These polymers exhibit high thermal stability and are suitable for applications in optical transparent materials (Liaw et al., 2007).

Nonlinear Optical Limiting

Thiophene dyes substituted with donor-acceptor groups, including derivatives of this compound, have been developed for enhanced nonlinear optical limiting. These compounds are significant for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes adopting thiophenylpyridine derivatives, including those with trifluoromethyl and phenyl groups, have been synthesized for use in OLEDs. These complexes exhibit low efficiency roll-off and emit in the yellow-to-deep red region, indicating their potential in advanced OLED applications (Niu et al., 2019).

Electroluminescent Materials

Amorphous 2,3-substituted thiophenes, including derivatives of this compound, have been identified as potential electroluminescent materials. These compounds have been used to fabricate double-layer devices that exhibit promising physical performance (Su et al., 2002).

Synthetic Chemistry

This compound derivatives have been synthesized and characterized for various applications, including the development of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties. These compounds exhibit interesting biological activities and have potential applications in medicinal chemistry (Mabkhot et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been shown to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The pharmacokinetics of thiophene derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .

Action Environment

The action, efficacy, and stability of 3-Phenyl-2-(trifluoromethyl)thiophene can be influenced by various environmental factors. For instance, the temperature can affect the reaction of thiophene-2,5-dicarboxylic acid with SF4 and HF to produce 5-(trifluoromethyl)thiophene-2-carboxylic acid .

Propriétés

IUPAC Name |

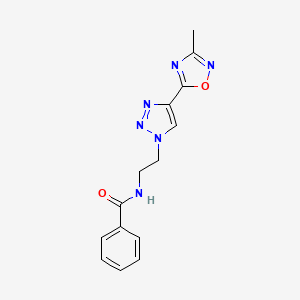

3-phenyl-2-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3S/c12-11(13,14)10-9(6-7-15-10)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWIZEPMWOUWRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013640.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine](/img/structure/B3013642.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)

![(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid](/img/structure/B3013651.png)

![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3013652.png)

![3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3013656.png)